
20-Hydroxy-leukotriene B4
Overview
Description
20-Hydroxy Leukotriene B4 is a metabolite of Leukotriene B4, which is a potent lipid mediator involved in various inflammatory responses. This compound is primarily produced in human neutrophils through the action of the enzyme Leukotriene B4 20-hydroxylase . It plays a significant role in modulating immune responses by interacting with specific receptors on leukocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20-Hydroxy Leukotriene B4 involves the hydroxylation of Leukotriene B4. This reaction is catalyzed by the enzyme Leukotriene B4 20-hydroxylase, which is found in human neutrophils . The reaction requires the presence of NAD+ and involves both cytosolic and microsomal fractions . The hydroxylation process converts Leukotriene B4 to 20-Hydroxy Leukotriene B4, which can further be oxidized to 20-Carboxy Leukotriene B4 .
Industrial Production Methods: the enzymatic conversion of Leukotriene B4 using purified Leukotriene B4 20-hydroxylase could be a potential method for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 20-Hydroxy Leukotriene B4 undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to 20-Carboxy Leukotriene B4.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This compound can participate in substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions:
Oxidation: NAD+ is a common reagent used in the oxidation of 20-Hydroxy Leukotriene B4.
Reduction: Specific reducing agents can be used under controlled conditions.
Substitution: Various nucleophiles can be used to substitute the hydroxyl groups.
Major Products:
Oxidation: The major product is 20-Carboxy Leukotriene B4.
Reduction and Substitution: The products depend on the specific reagents and conditions used.
Scientific Research Applications
Biochemical Properties and Mechanism of Action
20-OH-LTB4 is produced through the enzymatic action of leukotriene B4 20-hydroxylase, primarily in neutrophils. This hydroxylation alters the biological activity of LTB4, making 20-OH-LTB4 a less potent activator of neutrophil degranulation compared to its precursor. It interacts with the BLT1 receptor but does so with lower efficacy, suggesting a modulatory role in immune responses .
Biochemical Pathways
- Synthesis : The synthesis involves the hydroxylation of LTB4 at the 20th carbon position.
- Metabolism : Following its formation, 20-OH-LTB4 can be further oxidized to 20-carboxy-LTB4, which exhibits even lower biological activity .
Immunology and Inflammation
20-OH-LTB4 plays a crucial role in understanding immune responses and inflammation. It has been shown to downregulate LTB4-mediated responses in neutrophils and eosinophils, thereby limiting excessive inflammatory reactions. Studies indicate that it inhibits neutrophil migration, degranulation, and leukotriene biosynthesis induced by LTB4 .
Pharmacological Development
Research into 20-OH-LTB4 is pivotal for developing anti-inflammatory drugs. Its ability to modulate immune responses positions it as a potential therapeutic agent for conditions characterized by excessive inflammation, such as asthma, rheumatoid arthritis, and other inflammatory diseases .
Comparative Analysis with Related Compounds
Compound | Biological Activity | Receptor Affinity | Comments |
---|---|---|---|
Leukotriene B4 | Potent inflammatory mediator | High | Strongly activates neutrophils |
20-Hydroxy-LTB4 | Modulator of inflammation | Moderate | Inhibits LTB4-mediated responses |
20-Carboxy-LTB4 | Further oxidized form | Low | Less active than both LTB4 and 20-OH-LTB4 |
Resolvin E1 | Anti-inflammatory mediator | Variable | Involved in resolution of inflammation |
Case Study 1: Inhibition of Neutrophil Functions
A study demonstrated that 20-OH-LTB4 effectively inhibited various LTB4-mediated functions in human neutrophils. The findings revealed that treatment with 20-OH-LTB4 resulted in significant reductions in neutrophil migration and degranulation, indicating its potential utility in controlling inflammatory responses .
Case Study 2: Role in Chronic Inflammatory Diseases
Research has shown that elevated levels of LTB4 are associated with chronic inflammatory diseases. By investigating the metabolic pathways involving 20-OH-LTB4, scientists have identified its potential role in mitigating the effects of chronic inflammation, suggesting new therapeutic avenues for managing conditions like asthma and rheumatoid arthritis .
Mechanism of Action
20-Hydroxy Leukotriene B4 exerts its effects by binding to specific receptors on leukocytes, particularly the BLT1 receptor . This binding modulates the immune response by inhibiting the activation and migration of neutrophils and eosinophils . The compound acts as a natural inhibitor of Leukotriene B4-mediated responses, thereby regulating inflammation .
Comparison with Similar Compounds
Leukotriene B4: The parent compound, which is more potent in activating leukocytes.
20-Carboxy Leukotriene B4: A further oxidized form of 20-Hydroxy Leukotriene B4, with reduced activity.
Resolvin E1: Another lipid mediator involved in resolving inflammation.
Uniqueness: 20-Hydroxy Leukotriene B4 is unique in its ability to modulate the immune response by acting as a natural inhibitor of Leukotriene B4 . Its specific interaction with the BLT1 receptor and its role in regulating neutrophil and eosinophil functions distinguish it from other similar compounds .
Biological Activity
20-Hydroxy-leukotriene B4 (20-OH-LTB4) is a metabolite of leukotriene B4 (LTB4), a potent inflammatory mediator derived from arachidonic acid. This compound has garnered attention due to its biological activities, particularly in the context of immune responses and inflammation. Understanding its biological activity is crucial for potential therapeutic applications, especially in conditions characterized by excessive inflammation.
20-OH-LTB4 is formed through the enzymatic action of specific hydroxylases on LTB4. The metabolism of LTB4 involves several pathways, with 20-hydroxylation being one of the significant modifications that alter its biological activity. This hydroxylation results in a compound that exhibits reduced chemotactic and pro-aggregatory activities compared to its parent compound, LTB4 .
Property | Value |
---|---|
Chemical Formula | C20H32O4 |
Molecular Weight | 336.4657 g/mol |
Synonyms | 20-Hydroxy-LTB4 |
Biological Role | Inflammatory mediator |
Immune Response Modulation
20-OH-LTB4 plays a nuanced role in modulating immune responses. While LTB4 is known for its strong chemotactic properties, attracting neutrophils and other immune cells to sites of inflammation, 20-OH-LTB4 exhibits diminished activity in this regard. Research indicates that the presence of 20-OH-LTB4 can downregulate LTB4-mediated effects, suggesting a potential regulatory mechanism within inflammatory processes .
Case Studies and Research Findings
- Phagocyte Recruitment : In studies examining the effects of 20-OH-LTB4 on phagocyte recruitment, it was found that while LTB4 effectively recruits neutrophils, 20-OH-LTB4 significantly reduces this recruitment. This indicates that the hydroxylation alters the signaling pathways involved in immune cell attraction .
- Inflammatory Diseases : Investigations into the role of 20-OH-LTB4 in inflammatory diseases such as asthma and rheumatoid arthritis have shown that its levels are often elevated in these conditions. However, its activity appears to counterbalance some of the pro-inflammatory effects of LTB4, suggesting a complex interplay between these metabolites in disease pathology .
- Therapeutic Implications : Given its regulatory effects, there is growing interest in exploring 20-OH-LTB4 as a potential therapeutic agent or target for drug development. The ability to modulate inflammation without exacerbating immune responses makes it a candidate for further research in inflammatory diseases .
Table 2: Summary of Biological Activities
Activity | LTB4 | 20-OH-LTB4 |
---|---|---|
Chemotaxis | Strong | Weak |
Neutrophil Activation | High | Moderate |
Inflammatory Response | Promotes | Modulates |
Potential Therapeutic Use | Limited | Promising |
Q & A
Basic Research Questions
Q. What methodologies are recommended for detecting and quantifying 20-hydroxy-leukotriene B4 in biological samples?
To analyze this compound, use ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) due to its high sensitivity and ability to resolve complex metabolomic profiles. Optimize sample preparation by employing solid-phase extraction to isolate lipid mediators and minimize matrix interference. Include internal standards (e.g., deuterated analogs) for quantification accuracy. Validate methods using spiked recovery experiments and calibration curves .
Q. What is the biological significance of this compound in inflammatory pathways?
this compound is a metabolite of leukotriene B4 (LTB4) formed via ω-oxidation by cytochrome P450 enzymes. It acts as a biological inactivation pathway , reducing LTB4’s pro-inflammatory activity. To study this, use in vitro models with human polymorphonuclear leukocytes (PMNs) and measure metabolite levels via LC-MS after timed incubations. Include controls for enzymatic activity (e.g., CYP450 inhibitors like ketoconazole) to confirm pathway specificity .
Q. How can researchers validate the synthesis pathway of this compound in experimental systems?
Confirm synthesis by incubating LTB4 with microsomal fractions expressing CYP450 enzymes (e.g., CYP4F3). Monitor conversion using isotopic labeling (e.g., ³H-LTB4) and track metabolite formation via radiometric detection or tandem MS. Compare results with negative controls lacking cofactors (e.g., NADPH) or using enzyme knockout models .
Advanced Research Questions
Q. How should researchers design experiments to investigate this compound as a biomarker for metabolic diseases?
Use longitudinal cohort studies with well-defined patient stratification (e.g., pre-diabetic vs. normal glucose restoration groups). Apply principal component analysis (PCA) to metabolomic datasets to identify clustering patterns. Adjust for confounders (e.g., age, BMI) using multivariate regression. Validate findings with orthogonal methods like ELISA or targeted MS/MS .
Q. What strategies address contradictory findings in interspecies metabolism of this compound?
For interspecies discrepancies (e.g., bovine vs. human PMNs lacking ω-oxidation), conduct cross-species enzyme activity assays using recombinant CYP450 isoforms. Perform gene expression profiling (qPCR or RNA-seq) to compare CYP4F family members. Validate functional differences with CRISPR-edited cell lines expressing orthologous enzymes .
Q. How can researchers mitigate challenges in studying this compound’s pharmacological effects in vivo?
Address rapid metabolite clearance by using stable analogs (e.g., methylated derivatives) or co-administering CYP450 inhibitors to prolong half-life. Employ knockout models (e.g., CYP4F3⁻/⁻ mice) to isolate endogenous vs. exogenous effects. Combine pharmacodynamic studies with real-time imaging (e.g., intravital microscopy) to track spatial-temporal activity .
Q. What statistical approaches are critical for analyzing contradictory data on this compound’s role in inflammation resolution?
Apply meta-analysis to reconcile conflicting studies, weighting data by sample size and methodological rigor. Use pathway enrichment analysis to contextualize findings within broader lipid mediator networks. For mechanistic studies, apply Bayesian modeling to estimate posterior probabilities of pathway activation under varying experimental conditions .
Q. Methodological Considerations
- Data Presentation : For metabolomic studies, include raw data tables in supplementary materials and highlight processed data (e.g., fold changes, PCA loadings) in the main text. Use heatmaps to visualize metabolite clustering .
- Reproducibility : Document enzyme sources, incubation conditions, and MS parameters in detail. Share protocols via repositories like Protocols.io .
- Ethical Compliance : For human studies, ensure IRB approval and explicitly state inclusion/exclusion criteria in methods sections .
Properties
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z)-5,12,20-trihydroxyicosa-6,8,10,14-tetraenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c21-17-10-6-2-1-3-7-12-18(22)13-8-4-5-9-14-19(23)15-11-16-20(24)25/h3-5,7-9,13-14,18-19,21-23H,1-2,6,10-12,15-17H2,(H,24,25)/b5-4+,7-3-,13-8+,14-9-/t18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJFJXLGRSTECQ-PSPARDEHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316948 | |
Record name | 20-Hydroxy-LTB4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 20-Hydroxy-leukotriene B4 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001509 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
79516-82-8 | |
Record name | 20-Hydroxy-LTB4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79516-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 20-Hydroxy-LTB4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20-Hydroxy-leukotriene B4 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001509 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.